![molecular formula C17H17ClN6O3 B563008 Zopiclone D8 CAS No. 1215518-83-4](/img/structure/B563008.png)
Zopiclone D8
描述
Zopiclone D8 is a deuterated form of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. This compound is chemically similar to Zopiclone but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zopiclone D8 involves the incorporation of deuterium atoms into the Zopiclone molecule. One common method is the deuteration of the piperazine ring in Zopiclone. This can be achieved through the reaction of Zopiclone with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
化学反应分析
Types of Reactions
Zopiclone D8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often use halogenating agents like thionyl chloride (SOCl2)
Major Products Formed
N-oxide derivatives: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated derivatives: Formed through substitution
科学研究应用
Introduction to Zopiclone D8
This compound is a deuterated derivative of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. It is characterized by its unique pharmacological properties and is utilized in various scientific and clinical applications. This article explores the applications of this compound, focusing on its role in pharmacokinetics, therapeutic efficacy, and analytical methodologies.
Hypnotic Efficacy
This compound has been studied for its effectiveness in improving sleep quality and reducing sleep onset latency. Clinical trials have shown that zopiclone significantly enhances sleep quality compared to placebo in various populations, including patients with advanced cancer who experience insomnia . The drug has demonstrated a capacity to prolong non-REM sleep stages while reducing total REM sleep, thus improving overall sleep architecture .
Pharmacokinetic Studies
This compound serves as an internal standard in pharmacokinetic studies to quantify both S-Zopiclone and R-Zopiclone enantiomers in human plasma. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for this purpose, allowing for sensitive and accurate measurement of these compounds in biological fluids . This method provides insights into the absorption, distribution, metabolism, and excretion of zopiclone enantiomers, facilitating better understanding of their pharmacological profiles.
Safety and Tolerability
The safety profile of this compound has been evaluated in various studies. It is generally well-tolerated with minimal adverse effects reported. The most common side effect is a bitter aftertaste, which occurs infrequently . Importantly, studies indicate that the potential for developing tolerance or dependence on zopiclone is lower compared to traditional benzodiazepines, making it a favorable option for short-term insomnia treatment .
Quantification Techniques
This compound is extensively used as an internal standard in analytical chemistry for the quantification of zopiclone in biological matrices. The use of deuterated compounds enhances the sensitivity and specificity of analytical methods such as:
- HPLC : High-performance liquid chromatography allows for the separation and quantification of zopiclone enantiomers effectively.
- GC-MS : Gas chromatography-mass spectrometry techniques are employed to analyze volatile metabolites of zopiclone.
- LC-MS/MS : Liquid chromatography-tandem mass spectrometry provides high sensitivity and accuracy for measuring low concentrations of zopiclone in plasma samples .
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
- Case Study 1 : A study involving patients with advanced cancer demonstrated that zopiclone significantly improved self-reported sleep quality compared to placebo, indicating its effectiveness as a therapeutic agent in palliative care settings .
- Case Study 2 : In a pharmacokinetic study using HPLC-MS/MS, researchers successfully quantified S-Zopiclone and R-Zopiclone levels in plasma post-administration of this compound as an internal standard, showcasing its utility in drug metabolism studies .
作用机制
Zopiclone D8 exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The molecular targets include the alpha subunit of the GABA A receptor .
相似化合物的比较
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic agent.
Eszopiclone: The active stereoisomer of Zopiclone.
Zaleplon: A nonbenzodiazepine hypnotic with a similar mechanism of action .
Uniqueness of Zopiclone D8
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
生物活性
Zopiclone D8 is a derivative of the non-benzodiazepine hypnotic agent zopiclone, primarily used for the treatment of insomnia. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.
This compound is characterized by its structural modifications that include deuterated isotopes, which may influence its pharmacokinetic properties. Like its parent compound, this compound interacts with the gamma-aminobutyric acid (GABA) receptor complex, specifically binding to the GABA_A receptor's alpha subunits. This binding enhances GABAergic transmission, leading to sedative and anxiolytic effects without the significant memory impairment associated with traditional benzodiazepines.
Key Mechanisms:
- GABA_A Receptor Modulation : this compound acts as a full agonist at various GABA_A receptor subtypes (α1, α2, α3, α5), enhancing inhibitory neurotransmission .
- Sedative Effects : The compound has been shown to induce sleep without the cognitive impairments typical of other sedatives .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed following oral administration.
- Metabolism : It undergoes extensive hepatic metabolism, primarily through decarboxylation and demethylation. The metabolites include an N-oxide derivative and an N-desmethyl metabolite, with varying levels of activity .
- Half-life : The elimination half-life is approximately 5 hours but can extend in patients with hepatic insufficiency .
1. Hypnosedative Properties
A study evaluating the hypnosedative effects of Zopiclone (7.5 mg/kg) demonstrated significant increases in sleep duration and reduced righting reflex in animal models compared to controls. Notably, Zopiclone did not impair memory retention during behavioral tests, suggesting a favorable profile for cognitive function relative to traditional hypnotics like lorazepam .
Table 1: Righting Reflex and Sleep Duration
Treatment Group | Righting Reflex | Duration of Sleep (min) |
---|---|---|
Control (Pentobarbitone 40 mg/kg) | Absent | 63.3 ± 1.2 |
Lorazepam (5 mg/kg) | Present | 85.8 ± 2.2* |
Zopiclone (7.5 mg/kg) | Present | 98.5 ± 4.8* |
(*P < 0.05 compared to control)
2. Effects on Obstructive Sleep Apnea (OSA)
In a clinical study involving patients with severe OSA, Zopiclone was found to increase the respiratory arousal threshold without impairing genioglossus muscle activity during sleep events. This suggests potential therapeutic benefits for certain OSA patients while highlighting individual variability in response .
Table 2: Respiratory Arousal Threshold Changes
Condition | Arousal Threshold (cmH2O) |
---|---|
Placebo | -26.4 ± 4.6 |
Zopiclone | -31.8 ± 5.6* |
(*P = 0.02)
Adverse Effects and Safety Profile
This compound exhibits a relatively low dependence liability compared to benzodiazepines, making it a viable alternative for patients at risk of substance abuse or those experiencing residual effects from other sedatives . However, like all medications, it carries potential adverse effects that must be monitored.
属性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215518-83-4 | |
Record name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。